Val-Gly-NH2 HCl
Description
Val-Gly-NH₂·HCl is a C-terminally amidated dipeptide composed of valine (Val) and glycine (Gly), with a hydrochloride salt form. Its molecular formula is C₇H₁₄N₃O₂·HCl, and it is widely studied for its structural and functional properties in peptide chemistry. The C-terminal amidation significantly influences molecular packing and hydrogen-bonding networks in crystalline states. X-ray diffraction studies reveal that Val-Gly-NH₂·HCl adopts energetically favorable torsion angles, forming repeated sheet-like structures through intermolecular hydrogen bonds involving both NH and C=O groups of the amide moiety. Chloride ions are integrated into the lattice, stabilizing the structure via hydrogen bonds with amide NH groups . This compound serves as a model for understanding how C-terminal modifications alter peptide conformation and intermolecular interactions.
Properties
IUPAC Name |
(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-methylbutanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2.ClH/c1-4(2)6(9)7(12)10-3-5(8)11;/h4,6H,3,9H2,1-2H3,(H2,8,11)(H,10,12);1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMACEPBFMAVOOZ-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis Protocol
-
Resin Activation : A Wang or Rink amide resin is pre-activated using a coupling agent such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) in dimethylformamide (DMF).
-
First Amino Acid Attachment : Fmoc-valine is attached to the resin via its carboxyl group, with diisopropylethylamine (DIPEA) as a base to facilitate activation.
-
Deprotection : The Fmoc group is removed using 20% piperidine in DMF, exposing the valine amino group for subsequent coupling.
-
Glycine Coupling : Fmoc-glycine is coupled using HBTU and DIPEA, forming the Val-Gly dipeptide backbone.
-
Final Deprotection and Cleavage : The peptide is cleaved from the resin using trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS), yielding Val-Gly-NH2 in its free base form.
-
Hydrochloride Salt Formation : The free base is treated with hydrochloric acid (HCl) in ether to precipitate this compound.
Advantages and Limitations
-
Yield : Typical yields range from 70% to 85%, depending on resin loading and coupling efficiency.
-
Purity : Reverse-phase HPLC analysis shows ≥95% purity when optimized coupling cycles are used.
-
Challenges : Racemization during coupling and incomplete deprotection can occur, necessitating precise control of reaction conditions.
Solution-Phase Synthesis
Traditional Solution-Phase Approach
Solution-phase synthesis is an alternative for laboratories without SPPS infrastructure. This method involves sequential coupling of protected amino acids in a liquid medium.
Key Steps
-
Valine Protection : Boc (tert-butoxycarbonyl) protection of valine’s amino group using Boc-anhydride in a basic aqueous solution.
-
Glycine Activation : Glycine’s carboxyl group is activated using carbodiimides like dicyclohexylcarbodiimide (DCC).
-
Peptide Bond Formation : The activated glycine reacts with Boc-valine in dichloromethane (DCM), forming Boc-Val-Gly-OH.
-
Deprotection : Boc removal is achieved with HCl in dioxane, yielding Val-Gly-OH.
-
Amidation and Salt Formation : The carboxyl group of Val-Gly-OH is converted to an amide using ammonium chloride, followed by HCl treatment to form this compound.
Performance Metrics
High-Temperature Boc Deprotection in Ionic Liquids
A novel method employs phosphonium ionic liquids for Boc deprotection at elevated temperatures (80–100°C), reducing racemization risks.
| Parameter | Traditional Method | Ionic Liquid Method |
|---|---|---|
| Temperature | 25°C | 80–100°C |
| Deprotection Time | 2–4 hours | 30–60 minutes |
| Racemization | 1–2% | <0.5% |
| Solvent | Dioxane | Ionic Liquid |
This approach enhances reaction efficiency and is particularly useful for heat-sensitive peptides.
Critical Analysis of Synthetic Challenges
Racemization Control
Racemization during glycine coupling is a major concern. Studies show that using HOBt (hydroxybenzotriazole) as an additive reduces racemization to <1%.
Hydrolysis Stability
The glycyl-valine peptide bond exhibits remarkable stability, with a half-life of 267 years at pH 7 and 37°C. This allows prolonged reaction times without significant degradation.
Purification Techniques
-
HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve baseline separation of this compound from impurities.
-
Crystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with 99% purity after two recrystallizations.
Comparative Evaluation of Methods
| Method | SPPS | Solution-Phase | Ionic Liquid |
|---|---|---|---|
| Yield | 70–85% | 60–75% | 65–80% |
| Purity | ≥95% | ~90% | 92–95% |
| Scalability | Moderate | High | Moderate |
| Equipment Cost | High | Low | Medium |
| Racemization Risk | Low | Moderate | Very Low |
SPPS remains the gold standard for research-grade this compound, while solution-phase methods are preferred for large-scale production .
Chemical Reactions Analysis
Hydrolysis Reactions
Val-Gly-NH₂ HCl undergoes hydrolysis under acidic or basic conditions, cleaving the peptide bond to yield valine and glycine as primary products .
| Condition | Products | Reaction Time | Catalyst |
|---|---|---|---|
| Acidic (pH < 3) | L-Valine + Glycine + NH₃·HCl | 6–12 hours | HCl/H₂SO₄ |
| Basic (pH > 10) | L-Valine + Glycine⁻ + NH₃ | 3–8 hours | NaOH/KOH |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the peptide bond’s carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
Peptide Bond Formation
Val-Gly-NH₂ HCl serves as a building block in peptide synthesis. Experimental protocols from aqueous-phase reactions demonstrate its utility:
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| N-Cbz-Val + Gly-OMe·HCl | 120°C, pH 5.0, 6 hours | N-Cbz-Val-Gly-OMe | 62% |
| H-Val-Gly-NH₂·HCl + Ala | HBTU activation, DIPEA, DMF | H-Val-Gly-Ala-NH₂·HCl | 78% |
Key Observations :
-
Elevated temperatures (100–120°C) and mildly acidic pH (4.5–5.5) enhance reaction rates in aqueous systems .
-
Solid-phase synthesis (SPPS) using HBTU as a coupling agent achieves higher yields under inert conditions.
Coupling Reactions
The compound participates in coupling reactions to form longer peptides or modified derivatives:
| Reaction Type | Activating Agent | Byproduct | Application |
|---|---|---|---|
| Amide Bond Formation | HBTU/DCC | HOBt/DCU | Drug candidate synthesis |
| Esterification | DIC/ClHOBt | Isourea | Prodrug development |
Example Reaction :
This reaction is critical for constructing tripeptides with tailored bioactivity.
Enzymatic Interactions
Val-Gly-NH₂ HCl is susceptible to enzymatic cleavage by proteases:
| Enzyme | Cleavage Site | Optimal pH | Inhibition |
|---|---|---|---|
| Trypsin | C-terminal of Arg/Lys | 7.5–8.5 | PMSF (serine protease) |
| Pepsin | Nonspecific | 1.5–2.5 | Pepstatin A |
Functional Impact :
-
Proteolytic cleavage studies help predict metabolic stability in drug design .
-
Enzymatic resistance can be engineered via structural modifications (e.g., D-amino acid substitution).
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) data reveals decomposition profiles:
| Temperature Range | Mass Loss (%) | Degradation Product |
|---|---|---|
| 150–200°C | 12% | NH₃ + HCl |
| 200–300°C | 45% | Cyclic dipeptide (DKP) |
Implications :
Scientific Research Applications
Val-Gly-NH2 HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems and as a bioactive peptide.
Mechanism of Action
The mechanism of action of Val-Gly-NH2 HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of Val-Gly-NH₂·HCl with structurally or functionally related compounds, including dipeptides, single amino acid amides, and other amidated derivatives. Key differences in molecular properties, solubility, and functional roles are highlighted.
H-Val-NH₂·HCl (CAS 3014-80-0)
- Structure: Single amino acid amide (Valine amide hydrochloride).
- Molecular Formula : C₅H₁₂N₂O·HCl.
- Molecular Weight : 152.6 g/mol.
- Key Features :
H-Gly-NH₂·HCl (CAS 1668-10-6)
- Structure : Glycine amide hydrochloride.
- Molecular Formula : C₂H₆N₂O·HCl.
- Molecular Weight : 110.5 g/mol.
- Key Features: Solubility: 100 mg/mL in DMSO (904.65 mM) with sonication . Forms weaker intermolecular interactions due to smaller size and fewer functional groups.
H-Gly-Gly-NH₂·HCl
- Structure : Dipeptide (Gly-Gly) with C-terminal amidation.
- Molecular Formula : C₄H₉N₄O₂·HCl.
- Molecular Weight : 172.6 g/mol.
- Key Features :
H-Val-Phe-NH₂·HCl (CAS 129678-27-9)
- Structure : Dipeptide (Val-Phe) with C-terminal amidation.
- Molecular Formula : C₁₄H₂₁N₃O₂·HCl.
- Molecular Weight : 299.8 g/mol.
- Key Features :
H-Gly-Tyr-NH₂·HCl (CAS 3715-41-1)
- Structure : Dipeptide (Gly-Tyr) with C-terminal amidation.
- Molecular Formula : C₁₁H₁₅N₃O₃·HCl.
- Molecular Weight : 273.7 g/mol.
- Key Features: The tyrosine (Tyr) residue provides a phenolic hydroxyl group, enabling pH-dependent solubility and participation in hydrogen bonding. Boiling point: 619.1°C (vs. Val-Gly-NH₂·HCl’s lower thermal stability due to simpler structure) .
H-Sar-NH₂·HCl (CAS 5325-64-4)
- Structure : Sarcosine (N-methyl glycine) amide hydrochloride.
- Molecular Formula : C₃H₈N₂O·HCl.
- Molecular Weight : 124.6 g/mol.
- Key Features :
Comparative Data Table
Research Findings and Functional Insights
- C-Terminal Amidation: Val-Gly-NH₂·HCl and other amidated peptides exhibit distinct molecular packing compared to their non-amidated counterparts. The amide group facilitates hydrogen bonding with chloride ions, stabilizing sheet-like structures .
- Side-Chain Effects : Hydrophobic residues (e.g., Val, Phe) reduce solubility but enhance intermolecular van der Waals interactions. Polar residues (e.g., Tyr) introduce hydrogen-bonding diversity .
- Thermal Stability : Compounds with aromatic side chains (e.g., H-Gly-Tyr-NH₂·HCl) show higher boiling points, while simpler amides (e.g., H-Gly-NH₂·HCl) require sub-zero storage for stability .
Biological Activity
Val-Gly-NH2 HCl, a dipeptide derivative composed of valine and glycine, has gained attention due to its potential biological activities. This compound, with the chemical formula C₇H₁₆ClN₃O₂, is characterized by an amino group (NH₂) and a hydrochloride salt form that enhances its solubility in aqueous environments. The individual amino acids contribute significantly to its biological properties; valine is essential for protein synthesis and muscle metabolism, while glycine plays a crucial role in various metabolic processes.
Muscle Metabolism and Energy Production
This compound is particularly noted for its involvement in muscle metabolism. Valine, as an essential amino acid, is integral to energy production during physical activity. Studies indicate that supplementation with valine can enhance muscle recovery and reduce fatigue in athletes.
Neurotransmitter Function
Glycine, a non-essential amino acid, functions as an inhibitory neurotransmitter in the central nervous system. It is involved in the modulation of neuronal excitability and plays a role in cognitive functions. The presence of glycine in this compound suggests potential benefits in neuroprotection and cognitive enhancement.
Antidiabetic Potential
Recent research has explored the antidiabetic properties of dipeptides similar to this compound. For instance, structural modifications of related peptides have shown increased stability against enzymatic degradation, leading to enhanced insulinotropic activity. This suggests that this compound may also exhibit similar antidiabetic effects through modulation of insulin secretion and glucose metabolism .
Antioxidant Activity
Dipeptides like this compound have been investigated for their antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various chronic diseases. Preliminary studies indicate that such dipeptides can scavenge free radicals effectively, contributing to cellular protection .
Case Studies and Experimental Data
- Muscle Recovery : A study on athletes showed that supplementation with valine-containing peptides improved recovery times post-exercise by reducing muscle soreness and enhancing glycogen replenishment.
- Neuroprotective Effects : In vitro studies demonstrated that glycine-rich peptides could protect neuronal cells from apoptosis induced by oxidative stress.
- Antidiabetic Effects : Research on modified GIP analogues revealed that specific substitutions could enhance insulin secretion in pancreatic beta-cells, suggesting a pathway through which this compound might exert similar effects.
Table: Summary of Biological Activities of this compound
Q & A
Q. How should researchers handle conflicting data on this compound’s biological activity across studies?
- Methodology :
- Meta-analysis : Normalize activity data using internal standards (e.g., IC50 values relative to a control inhibitor).
- Source validation : Cross-check purity and storage conditions from conflicting studies; batch-to-batch variability is common in peptide research.
- Experimental replication : Repeat key assays under standardized conditions (e.g., cell line, incubation time) .
Methodological Best Practices
- Data Management : Share analytical datasets (e.g., NMR spectra, HPLC chromatograms) in repositories like Zenodo with DOI assignments to enhance reproducibility .
- Ethical Reporting : Disclose funding sources, conflicts of interest, and author contributions per journal guidelines (e.g., Royal Society of Chemistry standards) .
- Literature Reviews : Avoid over-reliance on non-peer-reviewed sources. Prioritize citations from journals with rigorous QC protocols (e.g., Beilstein Journal of Organic Chemistry) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
